Elinafide

Vue d'ensemble

Description

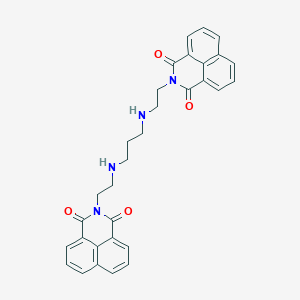

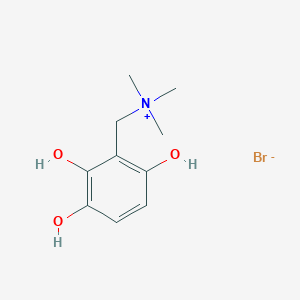

L'Elinafide est un naphthalimide bisintercalant et un inhibiteur de la topoisomérase II. Il a démontré une affinité de liaison plus élevée à l'ADN et une efficacité antitumorale significative contre un panel de lignées cellulaires tumorales établies, y compris plusieurs sous-lignes résistantes à plusieurs médicaments . L'this compound est connu pour sa capacité à s'intercaler dans l'ADN, perturbant la structure de l'ADN et inhibant l'activité de la topoisomérase II, une enzyme cruciale pour la réplication de l'ADN et la division cellulaire .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'Elinafide est synthétisé par une série de réactions chimiques impliquant des dérivés de la naphthalimide. La synthèse implique généralement la condensation de l'anhydride naphtalique avec des amines appropriées pour former des intermédiaires de la naphthalimide. Ces intermédiaires sont ensuite mis en réaction avec d'autres réactifs chimiques pour former la structure finale du naphthalimide bisintercalant .

Méthodes de production industrielle : La production industrielle de l'this compound implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement élevé et une pureté élevée. Le processus comprend l'utilisation de la chromatographie liquide haute performance (HPLC) pour la purification et le contrôle qualité .

Analyse Des Réactions Chimiques

Types de réactions : L'Elinafide subit diverses réactions chimiques, notamment :

Oxydation : L'this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être utilisées pour modifier la structure de la naphthalimide.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans le noyau de la naphthalimide.

Réactifs et conditions courants :

Oxydation : Des oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium aluminium.

Substitution : Divers nucléophiles et électrophiles dans des conditions contrôlées.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent des dérivés de la naphthalimide modifiés avec différents groupes fonctionnels, qui peuvent présenter des activités biologiques variables .

4. Applications de la recherche scientifique

L'this compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier l'intercalation de l'ADN et l'inhibition de la topoisomérase.

Biologie : Étudié pour ses effets sur les processus cellulaires et la réplication de l'ADN.

Médecine : Exploré comme un agent anticancéreux potentiel en raison de sa capacité à inhiber la topoisomérase II et à perturber la fonction de l'ADN.

Industrie : Utilisé dans le développement de nouveaux médicaments anticancéreux et de thérapies ciblant l'ADN.

5. Mécanisme d'action

L'this compound exerce ses effets en s'intercalant dans la double hélice de l'ADN, ce qui perturbe la structure de l'ADN et inhibe l'activité de la topoisomérase II. Cette enzyme est essentielle à la réplication de l'ADN et à la division cellulaire. En inhibant la topoisomérase II, l'this compound empêche la relaxation de l'ADN superenroulé, conduisant à des dommages à l'ADN et à la mort cellulaire. Les cibles moléculaires de l'this compound comprennent l'ADN lui-même et l'enzyme topoisomérase II .

Composés similaires :

Amonafide : Un autre dérivé de la naphthalimide présentant des propriétés d'intercalation de l'ADN similaires.

Mitoxantrone : Un inhibiteur de la topoisomérase II avec une structure chimique différente mais un mécanisme d'action similaire.

Doxorubicine : Un antibiotique anthracycline qui s'intercale également dans l'ADN et inhibe la topoisomérase II.

Unicité de l'this compound : L'this compound est unique en raison de sa nature bisintercalante, qui lui permet de se lier plus fortement à l'ADN par rapport aux autres agents intercalants uniques. Cette forte affinité de liaison contribue à sa puissante activité antitumorale et à sa capacité à surmonter la multirésistance aux médicaments dans les cellules cancéreuses .

Applications De Recherche Scientifique

Elinafide has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying DNA intercalation and topoisomerase inhibition.

Biology: Investigated for its effects on cellular processes and DNA replication.

Medicine: Explored as a potential anticancer agent due to its ability to inhibit topoisomerase II and disrupt DNA function.

Industry: Utilized in the development of new anticancer drugs and DNA-targeted therapies.

Mécanisme D'action

Elinafide exerts its effects by intercalating into the DNA double helix, which disrupts the DNA structure and inhibits the activity of topoisomerase II. This enzyme is essential for DNA replication and cell division. By inhibiting topoisomerase II, this compound prevents the relaxation of supercoiled DNA, leading to DNA damage and cell death. The molecular targets of this compound include the DNA itself and the topoisomerase II enzyme .

Comparaison Avec Des Composés Similaires

Amonafide: Another naphthalimide derivative with similar DNA intercalating properties.

Mitoxantrone: A topoisomerase II inhibitor with a different chemical structure but similar mechanism of action.

Doxorubicin: An anthracycline antibiotic that also intercalates into DNA and inhibits topoisomerase II.

Uniqueness of Elinafide: this compound is unique due to its bisintercalating nature, which allows it to bind more strongly to DNA compared to other single intercalating agents. This strong binding affinity contributes to its potent antitumor activity and ability to overcome multidrug resistance in cancer cells .

Propriétés

IUPAC Name |

2-[2-[3-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethylamino]propylamino]ethyl]benzo[de]isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H28N4O4/c36-28-22-10-1-6-20-7-2-11-23(26(20)22)29(37)34(28)18-16-32-14-5-15-33-17-19-35-30(38)24-12-3-8-21-9-4-13-25(27(21)24)31(35)39/h1-4,6-13,32-33H,5,14-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUNOQBDEVTWCTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCNCCCNCCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H28N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870082 | |

| Record name | 2,2'-[Propane-1,3-diylbis(azanediylethane-2,1-diyl)]di(1H-benzo[de]isoquinoline-1,3(2H)-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162706-37-8 | |

| Record name | Elinafide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162706378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ELINAFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HL580335SI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Elinafide interact with its target and what are the downstream effects?

A: this compound is a symmetrical dimeric bis-naphthalimide compound that functions as a DNA intercalator and a topoisomerase II inhibitor []. It contains two neutral chromophores joined by a cationic linker, allowing it to bis-intercalate at the T pG and CpA steps of the DNA hexanucleotide []. This intercalation inhibits topoisomerase II activity, ultimately leading to DNA stand breakage and inhibiting DNA, RNA, and protein synthesis [].

Q2: Can you elaborate on the structure-activity relationship (SAR) of this compound? How do modifications to its structure impact its activity, potency, and selectivity?

A: Research has demonstrated that dimerization of the planar chromophore in this compound significantly enhances its binding affinity for DNA compared to monomeric analogues [, ]. Additionally, the (CH2)2NH(CH2)3NH(CH2)2 linker plays a crucial role in stabilizing the drug-DNA complex. Methylation of the nitrogen atoms in this linker decreases the binding affinity and increases the dissociation rate of the drug-DNA complex significantly []. Modifications introducing a pi-excedent furan or thiophene ring fused to the naphthalimide moiety have also been explored, resulting in compounds with interesting antitumor profiles []. These findings highlight the importance of specific structural features in this compound for its DNA binding and subsequent biological activity.

Q3: What is known about the stability and formulation of this compound? Are there strategies to improve its stability, solubility, or bioavailability?

A3: While specific data on the stability and formulation of this compound is limited in the provided research, it's known that bis-naphthalimides, in general, can face challenges related to solubility and bioavailability. Strategies to improve these properties often involve developing prodrugs, incorporating solubilizing groups, or utilizing drug delivery systems such as nanoparticles or liposomes. Further research is necessary to explore and optimize the formulation of this compound to enhance its therapeutic potential.

Q4: What is the toxicological and safety profile of this compound? What data exists on toxicity, adverse effects, and its safety profile?

A: While this compound has shown promise as an anti-cancer agent, its clinical development has been hampered by toxicity concerns []. Specifically, this compound has been associated with the development of myofibrillar myopathy, a condition characterized by muscle weakness and damage []. This side effect highlights the importance of further research to fully characterize the safety profile of this compound and to develop strategies to mitigate potential toxicities.

Q5: What analytical methods and techniques are used to characterize, quantify, and monitor this compound?

A5: Various techniques are employed to study this compound and its interactions with DNA. These include:

- Surface Plasmon Resonance (SPR): Used to quantify the binding affinity and kinetics of this compound to DNA, including the determination of association and dissociation rates [, , ].

- UV-Visible Spectroscopy: Employed to assess DNA binding through changes in absorbance and to determine melting temperatures (Tm) of DNA duplexes in the presence of this compound [, ].

- Nuclear Magnetic Resonance (NMR): Provides structural insights into the this compound-DNA complex, revealing information about intercalation geometry and drug-DNA interactions [].

- DNase I Footprinting: This technique helps identify the specific DNA sequences preferentially bound by this compound [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5R)-1-propan-2-yl-4-sulfanylidene-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B63841.png)

![5-[(4-ethenylphenyl)methylsulfanyl]-3H-1,3,4-thiadiazole-2-thione](/img/structure/B63846.png)

![6-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B63848.png)

![1H-Imidazo[4,5-b]pyridine](/img/structure/B63865.png)

![(5-ethoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B63868.png)